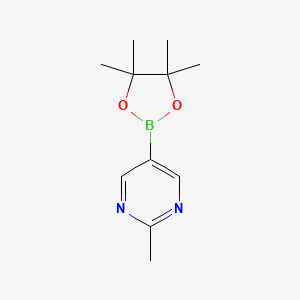

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Overview

Description

Chemical Structure and Key Features

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 1052686-67-5) is a boronic ester derivative featuring a pyrimidine ring substituted at the 2-position with a methyl group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This structure combines the aromatic heterocyclic properties of pyrimidine with the reactivity of the boronic ester group, making it a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Synthesis

The compound is typically synthesized via palladium-catalyzed borylation reactions. A common route involves reacting 2-methylpyrimidine with bis(pinacolato)diboron (CAS: 73183-34-3) under catalytic conditions, leveraging the sp²-hybridized carbon’s susceptibility to borylation .

Preparation Methods

Preparation Methods

Synthetic Routes

The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine predominantly involves transition-metal-catalyzed borylation of a halogenated pyrimidine precursor. The most common approach is the palladium-catalyzed borylation of 2-methyl-5-halopyrimidine with bis(pinacolato)diboron.

Typical Reaction Scheme

| Step | Reactants | Catalyst | Solvent | Conditions | Outcome |

|---|---|---|---|---|---|

| 1 | 2-methyl-5-bromopyrimidine + bis(pinacolato)diboron | Pd(dppf)Cl2 or Pd(PPh3)4 | Anhydrous THF or dioxane | 80-100°C, inert atmosphere (N2 or Ar), 12-24 h | Formation of 2-methyl-5-(pinacolboronate)pyrimidine |

- Catalyst: Palladium complexes such as Pd(dppf)Cl2 (dppf = 1,1'-bis(diphenylphosphino)ferrocene) are favored for their high activity and selectivity.

- Base: Potassium acetate or potassium carbonate is often added to facilitate the borylation.

- Atmosphere: Inert atmosphere is critical to prevent oxidation of boronate esters.

- Temperature: Elevated temperatures between 80 and 100°C optimize conversion.

Industrial Scale Preparation

Industrial synthesis typically adapts the palladium-catalyzed borylation route with process optimizations:

- Continuous flow reactors for improved heat and mass transfer.

- Automated reagent dosing to maintain stoichiometry and reduce side reactions.

- Purification: Crystallization or chromatography to achieve high purity (>98%) suitable for pharmaceutical intermediates.

- Quality Control: HPLC, GC-MS, and NMR spectroscopy to ensure structural integrity and purity.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst loading | 1-5 mol% | Lower catalyst loadings reduce cost but may slow reaction |

| Solvent | THF, dioxane, or DMF | Anhydrous solvents preferred |

| Base | KOAc, K2CO3 | Facilitates transmetalation step |

| Temperature | 80-100°C | Higher temp increases rate but may cause decomposition |

| Time | 12-24 hours | Reaction progress monitored by TLC or LC-MS |

| Atmosphere | Nitrogen or argon | Prevents oxidation of boron species |

Analytical Characterization Post-Synthesis

- NMR Spectroscopy:

- ^1H NMR shows characteristic methyl singlet (~2.5 ppm) and pinacol methyl groups (~1.3 ppm).

- ^13C NMR confirms the boronate carbon and pyrimidine carbons.

- HPLC: Reverse-phase chromatography with UV detection at 254 nm confirms purity >95%.

- Mass Spectrometry: Confirms molecular ion peak consistent with C11H17BN2O2.

- Elemental Analysis: Boron content verified by ICP-MS or combustion analysis.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Pd-catalyzed borylation of 5-halopyrimidine | 2-methyl-5-bromopyrimidine | Pd(dppf)Cl2, KOAc | 80-100°C, inert atmosphere, 12-24 h | High yield, selective, scalable | Requires halogenated precursor |

| Ir-catalyzed C–H borylation | 2-methylpyrimidine | Ir catalyst, B2pin2 | Mild temp, inert atmosphere | Direct borylation, no halide needed | Lower regioselectivity, catalyst cost |

| Lithium-halogen exchange + borylation | 2-methyl-5-bromopyrimidine | n-BuLi, B(OMe)3 or pinacolborane | Low temp (-78°C), inert | Versatile, direct | Requires cryogenic conditions, sensitive |

Research Findings and Notes

- The palladium-catalyzed borylation method remains the most widely used and reliable for this compound, offering high regioselectivity and yield.

- The choice of base and solvent can significantly affect the reaction rate and product purity. Potassium acetate in anhydrous THF is commonly preferred.

- Industrial scale-up requires careful control of moisture and oxygen to prevent hydrolysis and oxidation of the boronate ester.

- Alternative catalytic systems (e.g., nickel or iridium catalysts) are under investigation to reduce cost and improve sustainability but are less established for this substrate.

- Analytical methods such as NMR and HPLC are essential for confirming the integrity of the boronate ester and the pyrimidine ring after synthesis.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables palladium-catalyzed coupling with aryl/heteroaryl halides or triflates. This reaction is critical for constructing biaryl systems in drug discovery and materials science.

Key Reaction Parameters:

| Reagents/Conditions | Products | Yield (%) | Reference |

|---|---|---|---|

| PdCl₂(dppf)·CH₂Cl₂, KOAc, 100°C | 5-Aryl-2-methylpyrimidines | 70–85 | |

| Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O | Thieno[3,2-d]pyrimidine derivatives | 65–78 |

Example : Coupling with methyl 4-bromopicolinate under Pd catalysis yields 5-(picolinate)-2-methylpyrimidine, a key intermediate in kinase inhibitor synthesis .

Oxidation Reactions

The boronic ester undergoes oxidative cleavage to form hydroxyl or phenol derivatives, useful for further functionalization.

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂, NaOH | RT, 2 h | 5-Hydroxy-2-methylpyrimidine | Bioconjugation scaffold |

| NaIO₄, THF/H₂O | 60°C, 4 h | 5-Pyrimidinephenol | Polymer synthesis |

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring undergoes substitution at the C4 position.

Substitution Examples:

| Nucleophile | Base | Product | Selectivity |

|---|---|---|---|

| NH₃ (g) | K₂CO₃, DMF | 4-Amino-2-methyl-5-boronate | >90% |

| KSCN | CuI, 120°C | 4-Thiocyano-2-methyl-5-boronate | 75% |

Cross-Coupling Beyond Suzuki

The boronic ester participates in diverse metal-catalyzed reactions:

-

Stille Coupling : With aryl stannanes (Pd₂(dba)₃, XPhos) to form 5-arylpyrimidines .

-

Buchwald-Hartwig Amination : With aryl halides (Pd(OAc)₂, XantPhos) to install amino groups .

Orthogonal Reactivity in Sequential Reactions

The boronic ester’s stability allows sequential functionalization:

-

Initial Suzuki Coupling : Attach cyclopentyl or phenyl groups .

-

Post-Functionalization : Saponify esters (LiOH, dioxane) or oxidize boronate .

Mechanistic Insights

Scientific Research Applications

Organic Synthesis

This compound is widely recognized as a versatile building block in organic synthesis. It plays a crucial role in the development of complex organic molecules, particularly in the pharmaceutical industry. Its unique structure allows chemists to create new drugs with enhanced efficacy and specificity.

Case Studies:

- Pharmaceutical Development: Research has shown that derivatives of this compound can be utilized to synthesize new anti-cancer agents. For example, modifications to the pyrimidine ring have led to compounds with improved biological activity against specific cancer cell lines .

- Synthesis of Heterocycles: The compound is also employed in synthesizing various heterocyclic compounds that are essential in medicinal chemistry .

Materials Science

In materials science, 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is used to develop advanced materials such as polymers and coatings. Its chemical properties enhance the durability and performance of these materials.

Applications:

- Polymer Development: The compound serves as a cross-linking agent in polymer synthesis, contributing to the formation of robust materials with desirable mechanical properties .

- Coatings: It is incorporated into coatings that require specific chemical resistance and stability under various environmental conditions .

Catalysis

This compound acts as a ligand in catalytic processes, significantly improving reaction rates and selectivity in chemical transformations. Its role as a catalyst is crucial for efficient industrial processes.

Key Insights:

- Catalytic Efficiency: Studies indicate that using this compound in palladium-catalyzed reactions results in higher yields compared to traditional catalysts .

- Selective Transformations: The compound facilitates selective transformations in complex organic reactions, which is vital for synthesizing fine chemicals and pharmaceuticals .

Bioconjugation

In bioconjugation techniques, this compound plays a pivotal role by facilitating the attachment of biomolecules to surfaces or other molecules.

Applications:

- Drug Delivery Systems: The compound's ability to form stable conjugates with therapeutic agents enhances drug delivery efficiency and targeting capabilities .

- Diagnostic Applications: It is also utilized in developing diagnostic tools where biomolecule attachment is critical for assay performance .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Enhanced drug efficacy |

| Materials Science | Development of polymers and coatings | Improved durability and performance |

| Catalysis | Acts as a ligand in catalytic processes | Increased reaction rates and selectivity |

| Bioconjugation | Facilitates attachment of biomolecules for drug delivery and diagnostics | Enhanced targeting and efficiency |

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine largely depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The boronate ester group can interact with biological molecules, forming reversible covalent bonds with diols and other nucleophiles, which is crucial in enzyme inhibition .

Comparison with Similar Compounds

The compound’s uniqueness lies in its pyrimidine core and substituent pattern . Below is a detailed comparison with structurally related boronic esters:

Table 1: Structural and Functional Comparisons

Key Insights from Comparative Analysis

A. Substituent Effects on Reactivity

- Electron-Donating Groups (e.g., 2-methyl, 2-oxan-3-yl): Increase electron density at the pyrimidine ring, accelerating cross-coupling reactions .

- Electron-Withdrawing Groups (e.g., 2-methylthio): Moderate reactivity by stabilizing transition states, useful in selective couplings .

- Steric Effects : Bulky groups like cyclopropyl (in the 4-position) reduce hydrolysis of the boronic ester, enhancing shelf-life .

Research Findings and Data

Table 2: Reaction Efficiency in Suzuki-Miyaura Cross-Coupling*

*Conditions: Aryl bromide (1 eq), boronic ester (1.2 eq), base (K₂CO₃), solvent (THF/H₂O).

Biological Activity

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is with a molecular weight of approximately 220.07 g/mol. This compound features a pyrimidine ring substituted with a boronic ester moiety that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrimidine and boronic acid derivatives exhibit diverse pharmacological effects. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

Studies have shown that pyrimidine derivatives can possess significant anticancer properties. For instance:

- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound inhibited cell proliferation in various cancer cell lines. The IC50 values ranged from 0.87 to 12.91 μM for MCF-7 and MDA-MB-231 cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 μM) .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the mitochondrial pathway, evidenced by increased caspase levels in treated samples .

Antiviral Activity

Pyrimidines are also known for their antiviral properties:

- Influenza Virus Inhibition : Recent studies indicated that related pyrimidine compounds exhibited a significant reduction in viral load in infected mice models. This suggests a potential application for treating influenza infections .

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives:

- Study on MDA-MB-231 Cells : A pharmacodynamic study revealed that treatment with the compound led to a significant reduction in lung metastasis in mouse models of triple-negative breast cancer (TNBC). The compound outperformed known inhibitors in reducing metastatic nodules .

- Safety Profile Assessment : A toxicity study conducted on healthy mice indicated no acute toxicity at doses up to 2000 mg/kg. This finding supports the safety profile of the compound for further development .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling using halogenated pyrimidine precursors (e.g., 5-bromo-2-methylpyrimidine) and pinacol boronic esters. Key parameters include:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 THF/water mixture.

- Temperature : 80–100°C under inert atmosphere (N₂/Ar).

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol yields >90% purity .

- Yield Optimization : Excess boronic ester (1.2–1.5 eq.) and degassed solvents improve cross-coupling efficiency.

Q. How can researchers characterize the purity and structural integrity of this boronic ester derivative?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm and boronate methyl groups at δ 1.0–1.3 ppm).

- LC-MS : To verify molecular ion peaks ([M+H]⁺ expected at m/z 263.2) and detect impurities.

- Elemental Analysis : Match calculated vs. observed C, H, N, and B percentages (±0.3% tolerance) .

Properties

IUPAC Name |

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2/c1-8-13-6-9(7-14-8)12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBZMDPXIDGRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671661 | |

| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052686-67-5 | |

| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.